molecular formula C19H23BrN2O B12057243 2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide

2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide

Cat. No.: B12057243
M. Wt: 375.3 g/mol
InChI Key: BYGQOUUMIHHYAW-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide typically involves the reductive amination of 1-phenylethanone with 4-benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride as the reducing agent in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pH, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpiperazine moiety with a phenylethanone group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-phenylethanone;hydrobromide

InChI

InChI=1S/C19H22N2O.BrH/c22-19(18-9-5-2-6-10-18)16-21-13-11-20(12-14-21)15-17-7-3-1-4-8-17;/h1-10H,11-16H2;1H

InChI Key

BYGQOUUMIHHYAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Br

Origin of Product

United States

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